1,2,3-Trichlorobutane

Description

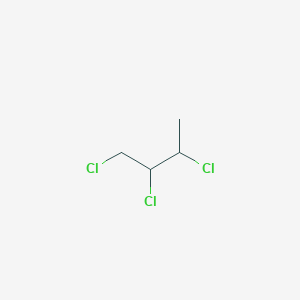

1,2,3-Trichlorobutane (CAS 18338-40-4) is a chlorinated alkane with the molecular formula C₄H₇Cl₃ and a molecular weight of 161.45 g/mol . Its IUPAC name reflects the positions of three chlorine atoms on the first, second, and third carbons of a four-carbon chain. Key physical properties include:

- Boiling point: 166°C (439.15 K)

- Vaporization enthalpy: 41.30 kJ/mol at 357.50 K

- Viscosity: 0.0010849 Pa·s at 298.47 K (calculated via Joback’s method) .

Structural data from NIST confirms its linear configuration, with chlorine atoms positioned adjacently, influencing its polarity and reactivity .

Propriétés

IUPAC Name |

1,2,3-trichlorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl3/c1-3(6)4(7)2-5/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZZAEDPBSKZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871280 | |

| Record name | 1,2,3-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.45 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18338-40-4 | |

| Record name | 1,2,3-Trichlorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18338-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,2,3-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018338404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

1,2,2-Trichlorobutane (CAS 41135-45-9)

- Molecular formula : C₄H₇Cl₃ (same as 1,2,3-trichlorobutane).

- Key difference : Chlorine atoms are located on carbons 1, 2, and 2, creating a branched isomer.

- Implications : Branching reduces intermolecular forces compared to linear isomers, likely resulting in a lower boiling point (though specific data is unavailable) .

1,2,3-Trichloropropane (CAS 96-18-4)

1,2,3,4-Tetrachlorobutane (CAS 3405-32-1)

1-Chlorobutane (CAS 109-69-3)

- Molecular formula : C₄H₉Cl.

- Key difference : Single chlorine atom results in lower molecular weight (92.57 g/mol) and reduced polarity.

- Safety : Requires precautions for inhalation and skin contact, typical of volatile chlorinated alkanes .

Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Viscosity (Pa·s) at 298.47K |

|---|---|---|---|---|---|

| This compound | C₄H₇Cl₃ | 161.45 | 166 | - | 0.0010849 |

| 1,2,2-Trichlorobutane | C₄H₇Cl₃ | 161.45 | - | - | - |

| 1,2,3,4-Tetrachlorobutane | C₄H₆Cl₄ | 195.90 | 212.6 | 1.39 | - |

| 1-Chlorobutane | C₄H₉Cl | 92.57 | - | - | - |

Key Observations :

- Chlorination degree : Increasing chlorine atoms (e.g., 1,2,3,4-tetrachlorobutane) elevates boiling points and density due to stronger London dispersion forces .

- Isomerism : Linear vs. branched isomers (e.g., 1,2,3- vs. 1,2,2-trichlorobutane) affect physical properties, though exact data gaps exist .

Chemical Reactivity and Toxicity

- This compound: Adjacent chlorines may enhance reactivity in elimination or substitution reactions compared to non-adjacent isomers.

- 1,2,3-Trichloropropane : Documented as highly toxic, with studies on biomarkers and chemical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.